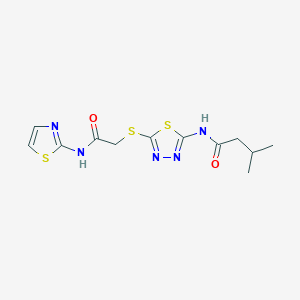

![molecular formula C18H12ClN3OS2 B2866258 N-(benzo[d]thiazol-2-yl)-5-chloro-N-(pyridin-2-ylmethyl)thiophene-2-carboxamide CAS No. 886902-87-0](/img/structure/B2866258.png)

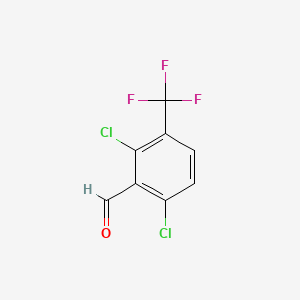

N-(benzo[d]thiazol-2-yl)-5-chloro-N-(pyridin-2-ylmethyl)thiophene-2-carboxamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

“N-(benzo[d]thiazol-2-yl)-5-chloro-N-(pyridin-2-ylmethyl)thiophene-2-carboxamide” is a chemical compound that has been studied for its potential anti-inflammatory and antibacterial properties . It is a derivative of benzothiazole, a heterocyclic compound with a benzene ring fused to a thiazole ring .

Synthesis Analysis

The synthesis of similar compounds involves coupling substituted 2-amino benzothiazoles with N-phenyl anthranilic acid. The obtained intermediate compounds are then treated with 1-(2-chloro ethyl) piperidine hydrochloride or 4-(2-chloro ethyl) morpholine hydrochloride to yield the final derivatives .Molecular Structure Analysis

The molecular structure of such compounds can be analyzed using various spectroscopic techniques such as IR, 1H, 13C NMR, and mass spectral data . The crystal structure can be determined using X-ray crystallography .Chemical Reactions Analysis

The chemical reactions involved in the synthesis of these compounds include diazo-coupling, Knoevenagel condensation, Biginelli reaction, molecular hybridization techniques, microwave irradiation, and one-pot multicomponent reactions .Physical and Chemical Properties Analysis

The physical and chemical properties of these compounds can be determined using various techniques. The melting point, IR spectrum, NMR data, and mass spectral data can also provide information about the physical and chemical properties .Aplicaciones Científicas De Investigación

Heterocyclic Synthesis and Medicinal Chemistry Applications

Research in heterocyclic chemistry has led to the synthesis of various derivatives involving thiophene, pyridine, and benzothiazole rings. These compounds have shown significant potential in medicinal chemistry due to their wide spectrum of pharmacological properties. For instance, benzo[b]thiophen-2-yl-hydrazonoesters were synthesized, exhibiting reactivity towards a variety of nitrogen nucleophiles, yielding derivatives like pyrazole, isoxazole, and pyrimidine, which are important in drug development (Mohareb et al., 2004). Additionally, compounds incorporating N-benzyl-1-heteroaryl-3-(trifluoromethyl)-1H-pyrazole-5-carboxamides, particularly those with thiophene analogues, have been identified as inhibitors of co-activator associated arginine methyltransferase 1 (CARM1), showcasing the therapeutic relevance of such structures (Allan et al., 2009).

Antibacterial and Antifungal Studies

Benzo[b]thiophene derivatives have also been explored for their antibacterial and antifungal activities. New derivatives, such as thiadiazoles and oxadiazoles, were synthesized from 3-chlorobenzo[b]thiophene-2-carboxyl chloride, with many showing potent activity (Isloor et al., 2010). This indicates the versatility of these heterocyclic compounds in addressing resistant microbial strains.

Catalytic and Chemical Synthesis Applications

The compound and its analogues have found applications in catalysis and chemical synthesis. For example, dioxidovanadium(V) complexes containing thiazol-hydrazone NNN-donor ligands exhibited catalytic activity in the oxidation of olefins, highlighting their utility in industrial chemistry processes (Ghorbanloo et al., 2017).

Antitumor and Antibacterial Agents

Further exploration into thiophene and N-substituted thieno[3,2-d] pyrimidine derivatives revealed their potential as antitumor and antibacterial agents. These compounds were synthesized and evaluated against various human tumor cell lines and bacterial strains, with some exhibiting higher activity than existing treatments (Hafez et al., 2017).

Crystal Structure Analysis

Crystal structure analysis of related compounds has provided insights into their molecular configurations, which is crucial for understanding their interaction mechanisms and potential applications in drug design and material science (Artheswari et al., 2019).

Direcciones Futuras

Mecanismo De Acción

Target of Action

Benzothiazole derivatives have been associated with diverse biological activities such as antifungal, antiprotozoal, antimicrobial, anticancer, anticonvulsant, antihypertensive, antidiabetic, and anti-inflammatory activities .

Mode of Action

It’s known that benzothiazole derivatives can interact with various biological targets, leading to changes in cellular processes .

Biochemical Pathways

Benzothiazole derivatives have been shown to impact a wide range of biochemical pathways due to their diverse biological activities .

Pharmacokinetics

An admet calculation showed a favorable pharmacokinetic profile of synthesized benzothiazole derivatives .

Result of Action

Some benzothiazole derivatives have shown promising activity against staphylococcus aureus with mic (minimum inhibitory concentration) values in the range of 197–242 μM .

Action Environment

The synthesis of benzothiazole derivatives has been achieved through various synthetic pathways including diazo-coupling, knoevenagel condensation, biginelli reaction, molecular hybridization techniques, microwave irradiation, one-pot multicomponent reactions, etc .

Análisis Bioquímico

Biochemical Properties

The biochemical properties of N-(benzo[d]thiazol-2-yl)-5-chloro-N-(pyridin-2-ylmethyl)thiophene-2-carboxamide are largely influenced by its interactions with various biomolecules. Benzothiazole derivatives have been reported to exhibit promising activity against a variety of bacterial strains

Cellular Effects

Benzothiazole derivatives have been reported to exhibit a wide range of biological activities, including antimicrobial, antifungal, and anti-inflammatory effects . These activities suggest that this compound may influence cell function in a variety of ways, potentially impacting cell signaling pathways, gene expression, and cellular metabolism.

Molecular Mechanism

Benzothiazole derivatives have been reported to exhibit a variety of biological activities, suggesting that they may interact with a range of biomolecules and exert their effects through multiple mechanisms

Propiedades

IUPAC Name |

N-(1,3-benzothiazol-2-yl)-5-chloro-N-(pyridin-2-ylmethyl)thiophene-2-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H12ClN3OS2/c19-16-9-8-15(24-16)17(23)22(11-12-5-3-4-10-20-12)18-21-13-6-1-2-7-14(13)25-18/h1-10H,11H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GTOJOARAIGTQEE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)N=C(S2)N(CC3=CC=CC=N3)C(=O)C4=CC=C(S4)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H12ClN3OS2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

385.9 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-(4-fluorobenzyl)-3-[(4-methylbenzyl)sulfanyl]-5-(trifluoromethyl)-4H-1,2,4-triazole](/img/structure/B2866176.png)

![2-{[5-cyclohexyl-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2,4-dimethoxyphenyl)acetamide](/img/structure/B2866185.png)

![3-[(4-Aminocyclohexyl)amino]-1,2-dihydroisoquinolin-1-one](/img/no-structure.png)

![N-(2-(4-methylpiperazin-1-yl)benzo[d]thiazol-6-yl)benzofuran-2-carboxamide](/img/structure/B2866188.png)

![Tert-butyl 2-[(3S,3aR,6aR)-1,1-dioxo-3,3a,4,5,6,6a-hexahydro-2H-thieno[2,3-c]pyrrol-3-yl]acetate](/img/structure/B2866189.png)

![3-[(2-Bromophenyl)methyl]piperidin-2-one](/img/structure/B2866190.png)

![2-[2-(Thiomorpholine-4-carbonyl)morpholin-4-yl]pyridine-3-carbonitrile](/img/structure/B2866192.png)

![N-(benzo[b]thiophen-5-yl)-4-(N-methyl-N-((tetrahydrofuran-2-yl)methyl)sulfamoyl)benzamide](/img/structure/B2866197.png)